molecular formula C7H10N2O2S B3189332 (3-Methanesulfonylphenyl)hydrazine CAS No. 312303-93-8

(3-Methanesulfonylphenyl)hydrazine

Cat. No.: B3189332
CAS No.: 312303-93-8
M. Wt: 186.23 g/mol
InChI Key: SZPJJHUFWHTSON-UHFFFAOYSA-N
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Description

(3-Methanesulfonylphenyl)hydrazine is an organic compound with the molecular formula C7H10N2O2S and a molecular weight of 186.23 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

(3-Methanesulfonylphenyl)hydrazine has a wide range of applications in scientific research:

Safety and Hazards

While specific safety and hazard information for (3-Methanesulfonylphenyl)hydrazine is not available, hydrazine and its derivatives are generally considered hazardous. They are flammable, and can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction .

Mechanism of Action

Target of Action

It’s structurally similar to hydralazine , which is an antihypertensive agent that primarily targets smooth muscle cells in the arterial bed .

Mode of Action

(3-Methanesulfonylphenyl)hydrazine likely shares a similar mode of action with hydralazine, given their structural similarity. Hydralazine is a direct-acting smooth muscle relaxant that acts as a vasodilator primarily in resistance arterioles . The molecular mechanism involves inhibition of inositol trisphosphate-induced Ca2+ release from the sarcoplasmic reticulum in arterial smooth muscle cells .

Biochemical Pathways

Hydralazine, a structurally similar compound, has been found to activate the hif pathway through inhibition of phd activity, initiating a pro-angiogenic phenotype . This suggests that this compound may have similar effects on biochemical pathways.

Pharmacokinetics

Hydralazine undergoes extensive acetylator phenotype-dependent first-pass metabolism . The systemic clearance of hydralazine is via metabolic pathways independent of acetylator phenotype . Hydralazine rapidly forms a hydrazone with pyruvic acid in plasma or whole blood, which can account for a significant proportion of systemic clearance .

Result of Action

Thiophene derivatives, which include this compound, have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Biochemical Analysis

Biochemical Properties

(3-Methanesulfonylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form complexes with transition metals such as cobalt, nickel, copper, and zinc, which exhibit antimicrobial, antituberculosis, and antioxidant activities . The nature of these interactions often involves coordination via enolic oxygen atoms, azomethine nitrogen atoms, phenolic oxygen atoms, and water molecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by interacting with cellular enzymes, causing protein denaturation and weakening bacterial cells . Additionally, it has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, hydrazine derivatives, including this compound, can induce DNA demethylation, which can lead to changes in gene expression and potentially antitumor effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through nucleophilic addition reactions. It reacts with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction involves the deprotonation of the weakly acidic N-H bond to form the hydrazone anion, which can then undergo further reactions, such as the Wolff-Kishner reduction, to produce alkanes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Hydrazine derivatives are known to undergo biotransformation, leading to the formation of reactive species that bind to cellular macromolecules and cause cellular dysfunction . These temporal effects are observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that it exhibits dose-dependent striatal D2 receptor occupancy, with significant behavioral, neurochemical, and endocrine effects . At higher doses, it can induce toxic or adverse effects, highlighting the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including enzymatic and non-enzymatic processes. Its biotransformation can lead to the formation of reactive species that interact with cellular macromolecules . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. These interactions can affect its localization and accumulation within specific cellular compartments . Understanding these mechanisms is crucial for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall biochemical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methanesulfonylphenyl)hydrazine typically involves the reaction of 3-nitrobenzenesulfonyl chloride with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Methanesulfonylphenyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and various substituted phenylhydrazines.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methanesulfonylphenyl)hydrazine
  • (2-Methanesulfonylphenyl)hydrazine
  • (3-Methylsulfonylphenyl)hydrazine

Uniqueness

(3-Methanesulfonylphenyl)hydrazine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(3-methylsulfonylphenyl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-12(10,11)7-4-2-3-6(5-7)9-8/h2-5,9H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJJHUFWHTSON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601293482
Record name [3-(Methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312303-93-8
Record name [3-(Methylsulfonyl)phenyl]hydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312303-93-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Methylsulfonyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601293482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3-methanesulphonyl-phenylamine (2.5 g) in 6 mL HCl was added a solution of NaNO2 in 5 mL of H2O at −5° to 0° C. After stirring for 30 min the resulted diazonium salt was poured into a cold solution (−10° to −15° C.) of stannous chloride in 6 ml HCl. The mixture of resulted hydrazine hydrochloride in HCl was stored in the refrigerator overnight. The solution was basified to pH 10, by addition of a 6N solution of NaOH, and extracted with THF. The organic layer was washed, dried over MgSO4, and evaporated to yield 2 g of a light brown solid (3-methanesulfonyl-phenyl)-hydrazine.
Quantity
2.5 g
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reactant
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6 mL
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5 mL
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diazonium salt
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stannous chloride
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6 mL
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Synthesis routes and methods II

Procedure details

B-012 is prepared analogously to B-05 starting from 3-methylsulfonylaniline hydrochloride (2.50 g, 11.4 mmol), sodium nitrite (1.18 g, 17.1 mmol) and tin(II)chloride dihydrate (14.9 g, 66.0 mmol). The product is purified by precipitation from ethyl acetate with cyclohexane. Yield: 1.08 g.
Quantity
2.5 g
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reactant
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1.18 g
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14.9 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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